molecular formula C16H24N4O4 B12284316 Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B12284316
M. Wt: 336.39 g/mol
InChI Key: YVIXIVOKRYMFMD-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate: is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring substituted with a nitropyridine moiety and tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting appropriate amines with dihaloalkanes under controlled conditions.

    Introduction of the Nitropyridine Moiety: The nitropyridine group is introduced through a nitration reaction, where pyridine derivatives are treated with nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: Formation of tert-butyl 2,5-dimethyl-4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities. It has been evaluated for its antimicrobial and anti-tubercular properties, showing promising results in inhibiting the growth of Mycobacterium tuberculosis .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are investigated for their efficacy in treating various diseases, including tuberculosis and other bacterial infections .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with bacterial enzymes, disrupting their function and leading to cell death. The piperazine ring enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group is crucial for its antimicrobial activity, making it a valuable compound in the development of new therapeutic agents.

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N4O4/c1-11-10-19(15(21)24-16(3,4)5)12(2)9-18(11)13-6-7-14(17-8-13)20(22)23/h6-8,11-12H,9-10H2,1-5H3

InChI Key

YVIXIVOKRYMFMD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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